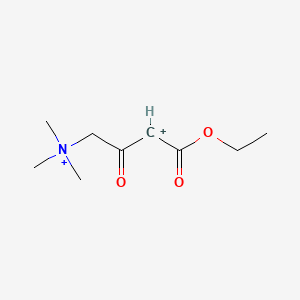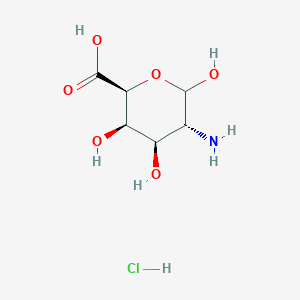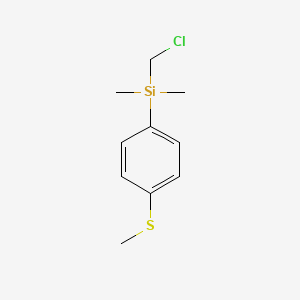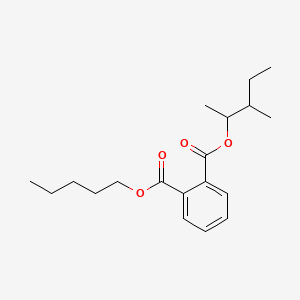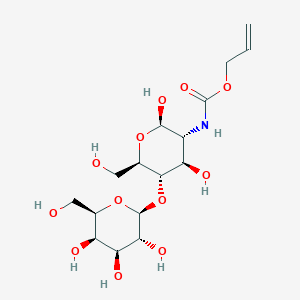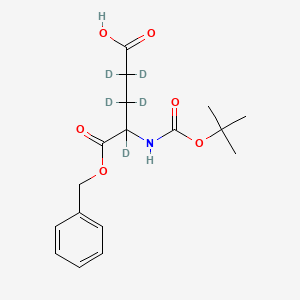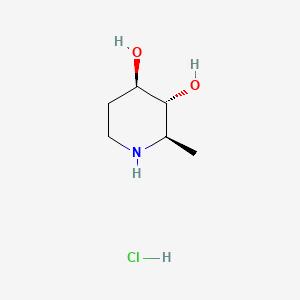
6-Deoxyfagomine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxyfagomine Hydrochloride is a salt derivative of 6-Deoxyfagomine. It is a biochemical compound with the molecular formula C6H13NO2•HCl and a molecular weight of 167.63. This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
6-Deoxyfagomine Hydrochloride is synthesized from D-lyxose through a series of regioselective and diastereoselective reactions. The synthetic route involves:
Amintion: Introduction of an amino group.
Hydroboration-oxidation: Addition of borane followed by oxidation.
Appel reaction: Conversion of alcohols to alkyl halides using triphenylphosphine and carbon tetrachloride.
Chemical Reactions Analysis
6-Deoxyfagomine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Deoxyfagomine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Deoxyfagomine Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
6-Deoxyfagomine Hydrochloride can be compared with other similar compounds, such as:
Fagomine: A related compound with similar biological activities.
1-Deoxynojirimycin: Another piperidine derivative with enzyme inhibitory properties.
2,5-Dideoxy-2,5-imino-D-mannitol: A compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific regioselective and diastereoselective synthesis, as well as its distinct enzyme inhibitory properties .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(2R,3R,4R)-2-methylpiperidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1 |
InChI Key |
HZAXZUKBYXPSBJ-RWOHWRPJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CCN1)O)O.Cl |
Canonical SMILES |
CC1C(C(CCN1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


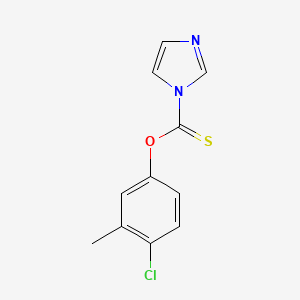
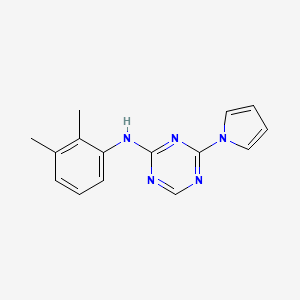
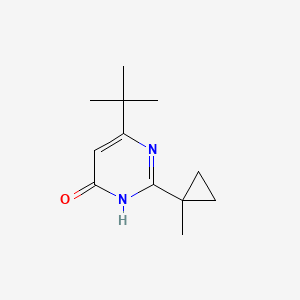
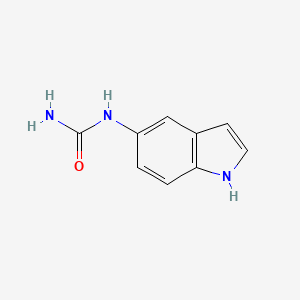
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

